molecular formula C18H30N8O B4333440 4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE

4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B4333440
M. Wt: 374.5 g/mol
InChI Key: QFENPDYVIVLENT-UHFFFAOYSA-N
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Description

4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the piperidine groups, and the final assembly of the oxadiazole ring. Common reagents used in these steps include azides, alkynes, and various amines. The reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and advanced purification methods such as chromatography and crystallization are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can occur through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-[4,5-bis[(3-methylpiperidin-1-yl)methyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N8O/c1-13-5-3-7-24(9-13)11-15-16(12-25-8-4-6-14(2)10-25)26(23-20-15)18-17(19)21-27-22-18/h13-14H,3-12H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFENPDYVIVLENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(N(N=N2)C3=NON=C3N)CN4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 2
Reactant of Route 2
4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 3
4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 4
4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 5
Reactant of Route 5
4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
Reactant of Route 6
Reactant of Route 6
4-{4,5-BIS[(3-METHYLPIPERIDINO)METHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE

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